

# A Technical Guide to the Spectroscopic Analysis of p-Phenylenediacetic Acid

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## Compound of Interest

Compound Name: *p*-Phenylenediacetic acid

Cat. No.: B140743

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This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **p-Phenylenediacetic acid**. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a versatile building block in organic synthesis. This guide presents key spectral data in a structured format, outlines generalized experimental protocols for data acquisition, and visualizes the analytical workflow.

## Spectroscopic Data of p-Phenylenediacetic Acid

The following tables summarize the key  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR chemical shifts, as well as the characteristic IR absorption bands for **p-Phenylenediacetic acid**.

### Nuclear Magnetic Resonance (NMR) Data

#### $^1\text{H}$ NMR Spectral Data

Chemical Shift (ppm)	Multiplicity	Assignment
~12.4	Singlet	2 x -COOH
~7.19	Singlet	4 x Ar-H
~3.54	Singlet	2 x -CH <sub>2</sub> -

Solvent: DMSO-d<sub>6</sub>

### <sup>13</sup>C NMR Spectral Data

Chemical Shift (ppm)	Assignment
~172	2 x -COOH
~135	2 x Ar-C (quaternary)
~129	4 x Ar-CH
~40	2 x -CH <sub>2</sub> -

Solvent: DMSO-d<sub>6</sub>

## Infrared (IR) Spectroscopy Data

### Characteristic IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1500	Medium	C=C stretch (Aromatic Ring)
~1420	Medium	O-H bend (Carboxylic Acid)
~1240	Medium	C-O stretch (Carboxylic Acid)
~920	Broad	O-H bend (out-of-plane, dimer)

Technique: Attenuated Total Reflectance (ATR) or KBr pellet

## Experimental Protocols

The following sections provide generalized methodologies for acquiring NMR and IR spectra of **p-Phenylenediacetic acid**. Specific parameters may need to be optimized based on the available instrumentation.

### NMR Spectroscopy Protocol

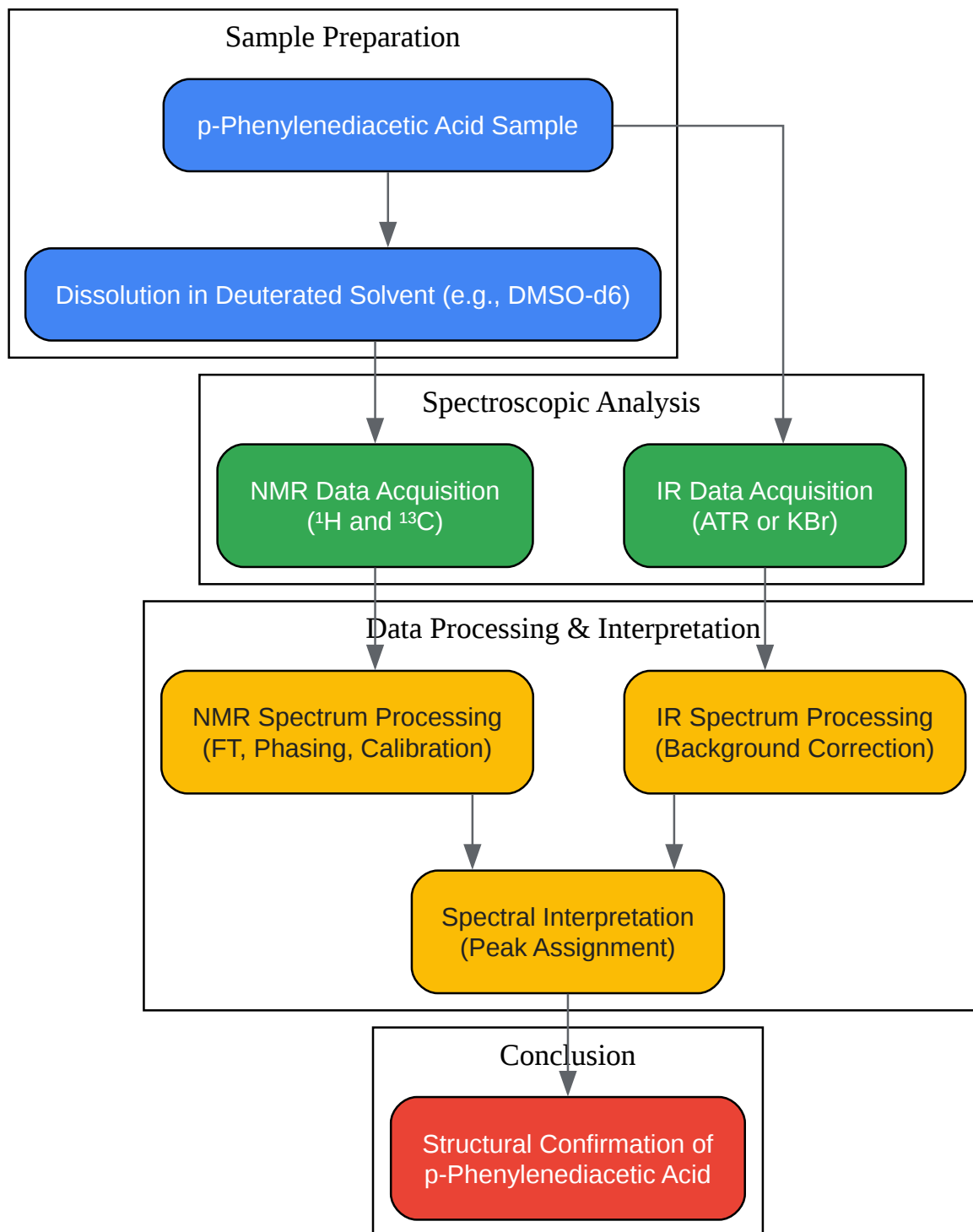
- Sample Preparation:
  - Weigh approximately 10-20 mg of **p-Phenylenediacetic acid**.
  - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup (Example for a 400 MHz spectrometer):
  - <sup>1</sup>H NMR:
    - Tune and shim the instrument to the DMSO-d<sub>6</sub> lock signal.
    - Acquire the spectrum with a standard pulse program (e.g., zg30).
    - Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
    - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR:
    - Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).
    - Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
    - A larger number of scans will be required compared to <sup>1</sup>H NMR to obtain an adequate signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta \approx 2.50$  ppm for <sup>1</sup>H and  $\delta \approx 39.52$  ppm for <sup>13</sup>C).
  - Integrate the signals in the <sup>1</sup>H NMR spectrum.

## IR Spectroscopy Protocol (ATR)

- Sample Preparation:
  - Ensure the ATR crystal is clean.
  - Place a small amount of powdered **p-Phenylenediacetic acid** onto the crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
  - Collect a background spectrum of the empty, clean ATR crystal.
  - Set the spectral range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Select an appropriate number of scans (e.g., 16-32) and resolution (e.g., 4  $\text{cm}^{-1}$ ).
- Data Acquisition and Processing:
  - Collect the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Label the significant peaks.

## Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like **p-Phenylenediacetic acid** using spectroscopic methods.



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Caption: Workflow for the spectroscopic analysis of **p-Phenylenediacetic acid**.

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